molecular formula C21H16Cl3N5O3 B11984739 4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide CAS No. 324072-40-4

4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide

Katalognummer: B11984739
CAS-Nummer: 324072-40-4
Molekulargewicht: 492.7 g/mol
InChI-Schlüssel: HBOCNVDCLOYQKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide is a complex organic compound with a molecular formula of C16H10Cl4F3N3O3 and a molecular weight of 491.084 This compound is known for its unique structural features, which include a nitro group, a trichloroethyl group, and a phenyldiazenyl group

Vorbereitungsmethoden

The synthesis of 4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Nitration: Introduction of the nitro group into the benzene ring.

    Diazotization: Formation of the diazonium salt from aniline derivatives.

    Coupling Reaction: Reaction of the diazonium salt with a suitable coupling partner to form the phenyldiazenyl group.

    Chlorination: Introduction of the trichloroethyl group.

    Amidation: Formation of the benzamide moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .

Analyse Chemischer Reaktionen

4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.

    Coupling Reactions: The phenyldiazenyl group can participate in coupling reactions with other aromatic compounds.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenyldiazenyl group can participate in electron transfer reactions, affecting cellular redox balance. The trichloroethyl group can undergo metabolic activation, leading to the formation of reactive species that can interact with biomolecules .

Vergleich Mit ähnlichen Verbindungen

4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide can be compared with similar compounds, such as:

    4-nitro-N-(2,2,2-trichloro-1-{4-chlorophenyl}ethyl)benzamide: Similar structure but with a chlorophenyl group instead of a phenyldiazenyl group.

    4-nitro-N-(2,2,2-trichloro-1-{4-methoxyphenyl}ethyl)benzamide: Similar structure but with a methoxyphenyl group instead of a phenyldiazenyl group.

    4-nitro-N-(2,2,2-trichloro-1-{4-fluorophenyl}ethyl)benzamide: Similar structure but with a fluorophenyl group instead of a phenyldiazenyl group.

Eigenschaften

CAS-Nummer

324072-40-4

Molekularformel

C21H16Cl3N5O3

Molekulargewicht

492.7 g/mol

IUPAC-Name

4-nitro-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]benzamide

InChI

InChI=1S/C21H16Cl3N5O3/c22-21(23,24)20(26-19(30)14-6-12-18(13-7-14)29(31)32)25-15-8-10-17(11-9-15)28-27-16-4-2-1-3-5-16/h1-13,20,25H,(H,26,30)

InChI-Schlüssel

HBOCNVDCLOYQKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.